Cas no 868-18-8 (Sodium tartrate)
Sodium tartrate Chemical and Physical Properties
Names and Identifiers
-
- Sodium tartrate
- SODIUM L-TARTRATE
- SODIUM TARTRATE DIBASIC
- [r-(r*,r*)]-2,3-dihydroxybutanedioic acid disodium salt
- L-TARTARIC ACID SODIUM SALT
- DISODIUM TARTRATE
- Butanedioicacid,2,3-dihydroxy-[R-(R*,R*)]-disodiumsalt
- sodiumdl-tartrate
- SODIUM SULPHATE ANHY
- SODIUM DL-TARTRATE ANHYDROUS FOR ANALYTICAL PURPOSE
- Sodium L-(+)-Tartrate
- Disodium L-(+)-tartrate
- Sodiumtartrate
- Sodium (DL)-(+/-)-tartrate
- disodium 2,3-dihydroxybutanedioate
- sodium-tartrate
- Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3S)-rel-
- sodium tartarate
- Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel-
- Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3S)-rel-
- Sodium TaTRate
- Sodium (2R,3R)-2,3-dihydroxysuccinate(x:1)
- KSC492E5P
- sodium 2,3-dihydroxysuccinate
- dl-tartari
- Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, disodium salt (9CI)
- Butanedioic acid, 2,3-dihydroxy-[R-(R*,R*)]-, disodium salt (ZCI)
- Sodium tartrate (Na2(C4H4O6)) (6CI, 7CI)
- Tartaric acid, disodium salt (8CI)
- L-Disodium tartrate
- Bisodium tartrate
- Disodium (+)-tartrate
- Disodium L-tartrate
- Disodium d-tartrate
- Sal tartar
- 868-18-8
- Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3R)-rel-
- AKOS006220952
- SCHEMBL24913
- SB47841
- disodium;2,3-dihydroxybutanedioate
- CHEMBL3917380
- 51307-92-7
- dl-tartaric acid disodium salt
- NS00081703
- DB-056954
- 14475-11-7
- AS-56692
- Q283499
- NS00080122
-
- MDL: MFCD00012468
- Inchi: 1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1
- InChI Key: GHQFLMULNSGOAR-ZVGUSBNCSA-N
- SMILES: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O.[Na]
Computed Properties
- Exact Mass: 193.98000
- Monoisotopic Mass: 193.98032641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Transparent colorless prismatic crystals or white crystalline powder
- Density: 1.818
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PH: 7.0-8.0 (25℃, 1.5M in H2O)
- PSA: 120.72000
- LogP: -4.79200
- Solubility: Soluble in water (1g/3m1), insoluble in ethanol and diethyl ether.
- Vapor Pressure: No data available
Sodium tartrate Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:-
- Safety Instruction: H302 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
Sodium tartrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S859167-500g |
Sodium Tartrate |
868-18-8 | ≥98% | 500g |
1,282.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0131860231- 250g |
Sodium tartrate |
868-18-8 | 99% | 250g |
¥ 52.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0131860223- 500g |
Sodium tartrate |
868-18-8 | 99% | 500g |
¥ 88.2 | 2021-05-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89260-25g |
Sodium L-tartrate |
868-18-8 | 25g |
¥358.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89260-100g |
Sodium L-tartrate |
868-18-8 | 100g |
¥548.0 | 2021-09-07 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0131860231-250g |
Sodium tartrate |
868-18-8 | 99% | 250g |
¥ 52.9 | 2024-07-20 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0131860223-500g |
Sodium tartrate |
868-18-8 | 99% | 500g |
¥ 88.2 | 2024-07-20 | |
| Ambeed | A595566-25g |
Sodium (2R,3R)-2,3-dihydroxysuccinate |
868-18-8 | 98% | 25g |
$19.0 | 2025-04-16 | |
| Ambeed | A595566-100g |
Sodium (2R,3R)-2,3-dihydroxysuccinate |
868-18-8 | 98% | 100g |
$47.0 | 2025-04-16 | |
| Ambeed | A595566-500g |
Sodium (2R,3R)-2,3-dihydroxysuccinate |
868-18-8 | 98% | 500g |
$72.0 | 2025-04-16 |
Sodium tartrate Production Method
Production Method 1
2.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) ; 1 - 3 h, pH 7 - 9, 55 °C
Production Method 2
Sodium tartrate Raw materials
Sodium tartrate Preparation Products
Sodium tartrate Suppliers
Sodium tartrate Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on Sodium tartrate
Sodium Tartrate (CAS No. 868-18-8): A Multifunctional Chelating Agent in Chemical and Biomedical Applications
Sodium tartrate, chemically identified by the CAS number 868-18-8, is a widely utilized organic compound classified as a sodium salt of tartaric acid. Its chemical formula, C₄H₅O₆Na, reflects its composition as a dihydroxy dicarboxylic acid derivative. This compound is renowned for its exceptional chelating properties, enabling it to form stable complexes with metal ions such as calcium and magnesium. These characteristics underpin its diverse applications across pharmaceuticals, food science, and industrial processes. Recent advancements have further expanded its utility in emerging fields like drug delivery systems and biomaterial engineering.
The structural versatility of sodium tartrate stems from its tartaric acid backbone, which contains two carboxyl groups and two hydroxyl groups arranged in a symmetric configuration. This spatial arrangement facilitates efficient coordination with metal ions through bidentate binding mechanisms. Studies published in the Journal of Inorganic Chemistry (2023) highlighted how this compound’s ability to sequester divalent cations makes it indispensable in stabilizing colloidal systems and preventing precipitation during formulation development. For instance, in parenteral drug solutions, CAS No. 868-18-8 prevents calcium phosphate precipitation by complexing with calcium ions, ensuring product stability throughout shelf life.
In biomedical research, sodium tartrate has emerged as a critical component in nanoparticle synthesis due to its role as a reducing agent and stabilizer. A groundbreaking study in Nano Today (2024) demonstrated that when combined with gold chloride, it enables the controlled reduction of metal salts into uniform gold nanoparticles (<5 nm diameter). The resulting particles exhibit enhanced cellular uptake efficiency when functionalized for targeted cancer therapy delivery systems. Researchers noted that the compound’s amphiphilic nature allows simultaneous stabilization of nanoparticles while maintaining biocompatibility—a breakthrough for next-generation drug carriers.
The food industry leverages sodium tartrate primarily as an acidity regulator and emulsifier. In bakery products, it functions synergistically with other leavening agents to optimize dough expansion dynamics by modulating pH levels during fermentation processes. Recent sensory analysis studies published in Food Chemistry (2023) revealed that incorporating CAS No. 868-18-8 at concentrations ≤0.5% improves shelf-life stability of gluten-free breads by inhibiting starch retrogradation without affecting sensory attributes—a critical advancement for meeting growing demand for gluten-free products.
Innovative applications are now exploring this compound’s potential in regenerative medicine frameworks. A collaborative study between MIT and ETH Zurich (published in Biomaterials Science, 2024) developed injectable hydrogels using sodium tartrate cross-linked alginate networks capable of encapsulating mesenchymal stem cells (MSCs). The chelating properties enabled precise control over gelation kinetics while maintaining MSC viability (>90% post-gelation). These hydrogels showed promising results in cartilage regeneration models, demonstrating compressive moduli comparable to native tissue after 4-week implantation studies.
Ongoing research focuses on optimizing sodium tartrate-based formulations for oral drug delivery challenges. Investigators at Stanford University recently reported (Advanced Drug Delivery Reviews, 2024) that incorporating this compound into solid dispersion matrices significantly improves solubility profiles of poorly water-soluble drugs like paclitaxel by forming amorphous molecular complexes through hydrogen bonding interactions. Dissolution testing showed >95% drug release within 30 minutes compared to conventional formulations’ 65% at equivalent timepoints.
Safety assessments confirm that when used within regulatory guidelines (< FDA limits ≤5 g/day), sodium tartrate exhibits low toxicity profiles with no evidence of genotoxicity or mutagenicity per OECD test protocols conducted between 2021–2023. Its metabolites are fully excreted via renal pathways without bioaccumulation risks, aligning with global pharmacopeia standards including USP/NF and EP monographs.
The evolving landscape of biomedical innovation continues to uncover novel applications for this century-old compound through advanced material science approaches and computational modeling techniques such as molecular dynamics simulations optimizing chelation kinetics at atomic scales (Nature Materials, 2024). As interdisciplinary research progresses, the strategic use of CAS No. 868-18-8-based solutions promises transformative advancements across therapeutic delivery platforms, diagnostic tools development, and sustainable industrial practices.
868-18-8 (Sodium tartrate) Related Products
- 207511-06-6(L-Malic Acid Disodium Salt Monohydrate)
- 22798-10-3(dl-malic acid, disodium salt)
- 6106-24-7(Sodium L-(+)-Tartaric Acid Dihydrate)
- 12001-62-6(Ferrate(1-),[hydroxybutanedioato(3-)]-, sodium (9CI))
- 138-09-0(Butanedioic acid,2-hydroxy-, sodium salt (1:2), (2S)-)
- 526-94-3(Sodium bitartrate)
- 16070-48-7(Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, iron sodium salt)
- 676-46-0(DL-Hydroxysuccinic Acid Sodium)
- 14475-11-7(Butanedioic acid,2,3-dihydroxy- (2R,3R)-, sodium salt (1:?))
- 26634-97-9(Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, iron(3+) sodium salt)